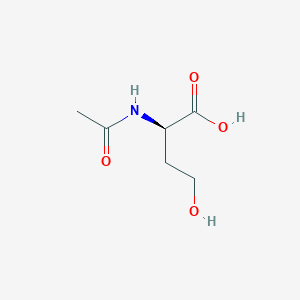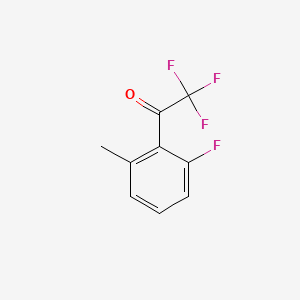
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and methyl groups, and the carbonyl carbon is bonded to a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3) at low temperatures (-40°C).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like NH3, NaOH, and other halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the additional fluorine and methyl groups on the phenyl ring.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Another fluorinated acetophenone derivative with different substitution patterns
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is unique due to the specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
属性
分子式 |
C9H6F4O |
|---|---|
分子量 |
206.14 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2-fluoro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H6F4O/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4H,1H3 |
InChI 键 |
CBQWWRRWDDQUGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


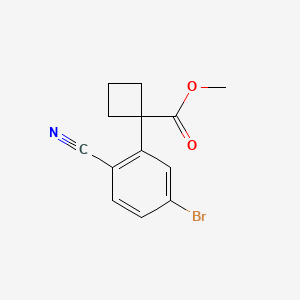
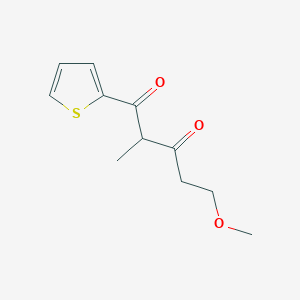
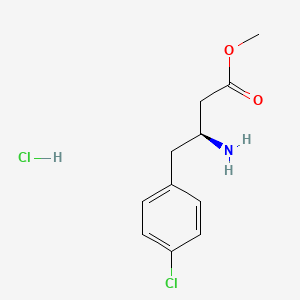
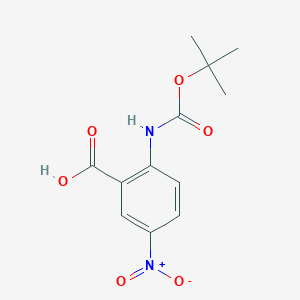

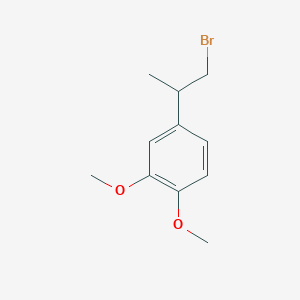
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
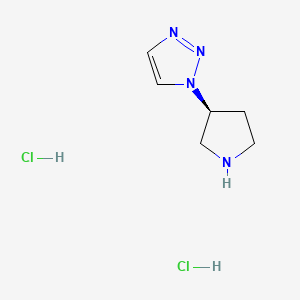
![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
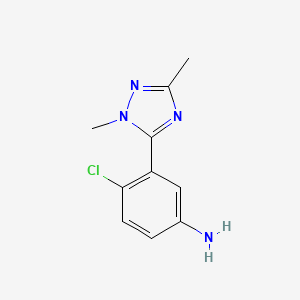
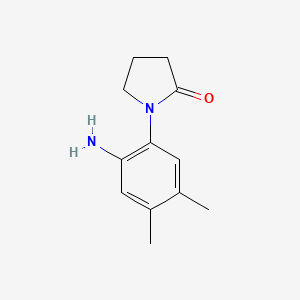
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
